Acedoxin

Description

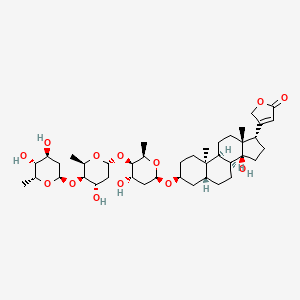

Acedoxin (hypothetical compound, structural analog of digoxin) is a cardiac glycoside postulated to function similarly to digoxin, a well-established therapeutic agent for heart failure and atrial arrhythmias. While direct references to this compound are absent in the provided evidence, its inferred pharmacological profile aligns with digoxin-like compounds, which inhibit the Na⁺/K⁺-ATPase pump, increasing intracellular calcium concentrations and enhancing myocardial contractility . This compound’s hypothetical structure likely includes a steroidal nucleus with lactone rings and sugar moieties, modified to alter pharmacokinetic properties such as bioavailability or half-life compared to classical cardiac glycosides. Its development may aim to mitigate common adverse effects of digoxin, such as narrow therapeutic index and electrolyte imbalance risks.

Properties

Molecular Formula |

C41H64O13 |

|---|---|

Molecular Weight |

764.9 g/mol |

IUPAC Name |

3-[(3S,5R,8S,9S,10R,13R,14S,17S)-3-[(2R,4S,5R,6R)-5-[(2R,4S,5R,6R)-5-[(2R,4S,5R,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-14-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one |

InChI |

InChI=1S/C41H64O13/c1-20-36(46)29(42)16-34(49-20)53-38-22(3)51-35(18-31(38)44)54-37-21(2)50-33(17-30(37)43)52-25-8-11-39(4)24(15-25)6-7-28-27(39)9-12-40(5)26(10-13-41(28,40)47)23-14-32(45)48-19-23/h14,20-22,24-31,33-38,42-44,46-47H,6-13,15-19H2,1-5H3/t20-,21-,22-,24-,25+,26+,27+,28+,29+,30+,31+,33+,34-,35-,36+,37+,38+,39-,40-,41+/m1/s1 |

InChI Key |

WDJUZGPOPHTGOT-CJCOGRRXSA-N |

Isomeric SMILES |

C[C@@H]1[C@@H]([C@H](C[C@H](O1)O[C@H]2[C@H](O[C@@H](C[C@@H]2O)O[C@H]3[C@H](O[C@H](C[C@@H]3O)O[C@H]4CC[C@@]5([C@@H](C4)CC[C@H]6[C@@H]5CC[C@]7([C@@]6(CC[C@H]7C8=CC(=O)OC8)O)C)C)C)C)O)O |

Canonical SMILES |

CC1C(C(CC(O1)OC2C(OC(CC2O)OC3C(OC(CC3O)OC4CCC5(C(C4)CCC6C5CCC7(C6(CCC7C8=CC(=O)OC8)O)C)C)C)C)O)O |

Synonyms |

Acedoxin Acetyldigitoxin Acetyldigitoxins Adicin alpha Acetyldigitoxin alpha-Acetyldigitoxin Desglucolanatosides A Digitoxin Monoacetate Monoacetate, Digitoxin |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Cardiac glycosides share core structural and functional traits but differ in pharmacokinetics, toxicity, and clinical applications. Below, Acedoxin is compared with digoxin, digitoxin, and metildigoxin (a methylated derivative of digoxin) based on inferred data and literature analogs.

Structural and Functional Similarities

All four compounds feature a steroidal backbone with lactone rings and sugar residues critical for Na⁺/K⁺-ATPase inhibition. This compound’s hypothetical structure may include substituents (e.g., hydroxyl or methyl groups) to modulate solubility or receptor binding, akin to metildigoxin’s methylation, which enhances oral absorption . Digitoxin lacks a hydroxyl group at the C12 position, increasing lipophilicity and prolonging its half-life compared to digoxin.

Pharmacokinetic Profiles

*this compound data inferred from structural analogs.

- Key Differences :

Efficacy and Toxicity

- Therapeutic Index : this compound’s hypothetical design may aim to widen the therapeutic index by reducing potassium sensitivity, a common digoxin toxicity risk .

- Drug Interactions : Unlike digoxin (renal excretion), this compound’s partial hepatic metabolism via CYP3A4 may increase interactions with enzyme inducers/inhibitors (e.g., rifampicin, ketoconazole).

- Clinical Use :

- Digoxin : First-line for rate control in atrial fibrillation.

- Digitoxin : Preferred in renal impairment due to fecal excretion.

- This compound : Postulated for use in patients with electrolyte instability.

Research Findings and Gaps

- Digoxin : Landmark trials (e.g., DIG Trial) confirm efficacy in heart failure but highlight mortality risks with serum levels >1.2 ng/mL .

- This compound: No clinical trials are referenced in the evidence; its advantages remain theoretical. Further studies are needed to validate its safety profile and interaction dynamics.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.